Extremely potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3; IC50 = 250 pM). Potently inhibits arachidonic acid-induced aggregation of human platelets (IC50 = 50 pM). Orally active antihypertensive agent; reduces systemic blood pressure in both normotensive and hypertensive animal models.
Trequinsin hydrochloride
CAS No.: 78416-81-6
Cat. No.: VC0004487
Molecular Formula: C24H28ClN3O3
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78416-81-6 |
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Molecular Formula | C24H28ClN3O3 |
Molecular Weight | 441.9 g/mol |
IUPAC Name | 9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
Standard InChI | InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H |
Standard InChI Key | DTCZZBVPTHVXFA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl |
Canonical SMILES | CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl |
Chemical and Structural Characteristics
Trequinsin hydrochloride, also designated as HL-725, belongs to the pyrimidoisoquinolinone class of compounds. Its systematic IUPAC name is 2,3,6,7-Tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride . The compound’s molecular weight is 405.5 g/mol (free base) and 441.9 g/mol for the hydrochloride salt .
Pharmacological Actions
PDE3 Inhibition and Cardiovascular Effects
Trequinsin hydrochloride is a picomolar-range PDE3 inhibitor (IC₅₀ = 250–300 pM), making it one of the most potent agents in its class . By blocking the hydrolysis of cyclic adenosine monophosphate (cAMP), it elevates intracellular cAMP levels, leading to:
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Vasodilation: Smooth muscle relaxation in arterial walls, reducing systemic blood pressure in hypertensive models .
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Anti-thrombotic activity: Inhibition of platelet aggregation (IC₅₀ = 50 pM in human platelets) .
Sperm Motility Enhancement
Incapacitated human spermatozoa, Trequinsin hydrochloride increases intracellular calcium ([Ca²⁺]i) by activating CatSper channels, pH-regulated calcium channels critical for hyperactivated motility . Concurrently, it elevates cGMP levels and inhibits potassium efflux, prolonging membrane depolarization and enhancing motility parameters:
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Hyperactivation (HA): 88% of patient sperm samples showed improved HA at 10 µM .
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Viscous medium penetration: Efficacy comparable to progesterone (P4) in simulating fallopian tube conditions .
Mechanism of Action
Dual Modulation of PDE3 and CatSper
Trequinsin’s unique activity stems from its ability to simultaneously inhibit PDE3 and activate CatSper . This dual mechanism distinguishes it from conventional PDE inhibitors like IBMX, which lack CatSper specificity. Electrophysiological studies confirm direct CatSper activation at 10 µM, inducing calcium influx without cross-desensitization with progesterone .
Cyclic Nucleotide Dynamics
The compound increases both cAMP and cGMP levels in spermatozoa:
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cAMP: Elevated via PDE3 inhibition, promoting protein kinase A (PKA)-dependent motility pathways .
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cGMP: Augmented through unclear mechanisms, potentially involving soluble guanylate cyclase cross-talk .
Table 2: Comparative Effects on Sperm Motility
Therapeutic Applications
Male Infertility
In a 2019 clinical study, Trequinsin hydrochloride restored motility in 22/25 asthenozoospermic samples, with penetration into viscous medium improving by 2.1 cm vs. 0.9 cm in controls . Its lack of acrosome reaction induction minimizes premature sperm activation risks .
Hypertension
Research Advancements
High-Throughput Screening (HTS)
A fluorometric HTS platform identified Trequinsin as a top hit among 223 compounds, eliciting >90% [Ca²⁺]i response at 40 µM . Functional validation confirmed its superiority over other PDE inhibitors in improving HA and penetration metrics .
Structural-Activity Relationship (SAR)
Modifications to the 9,10-dimethoxy groups reduce PDE3 affinity, while the mesitylimino moiety is critical for CatSper activation . These insights guide derivative synthesis aimed at decoupling cardiovascular and fertility effects.
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